molecular formula C13H12FN3O2S B4618709 N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B4618709
M. Wt: 293.32 g/mol
InChI Key: SVPDVNWPXPPFEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions between different substituted phenyl groups and pyrimidine derivatives, suggesting a possible route for synthesizing N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized by reacting substituted pyrazoles with various acetamides (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure and characterization of similar compounds are typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and X-ray diffraction analysis. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated using these techniques, providing a precedent for the structural analysis of N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide (Ping, 2007).

Chemical Reactions and Properties

Chemical reactions involving similar compounds have shown reactivity towards various functional groups, which can provide insights into the chemical behavior of N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide. For instance, compounds with thioacetamide bridges demonstrate specific folding conformations and intramolecular hydrogen bonding (Subasri et al., 2016).

Physical Properties Analysis

The physical properties of structurally related compounds, such as solubility and crystal form, can offer insights into those of N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide. Studies on compounds like 3-fluoro-2-pyrimidylmethyl 3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazin-2-one-1-acetamide have explored their physicochemical and biopharmaceutical properties, indicating the importance of particle surface area and crystal form in absorption and solubility (Euler et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be inferred from studies on similar compounds. For instance, the synthesis and characterization of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides provide valuable information on the reactivity of the fluoro and cyano groups in the context of acetamide derivatives (Man-li, 2008).

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds, focusing on their potential anti-inflammatory and therapeutic applications, showcases the chemical versatility of similar structures. Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity in some derivatives Sunder & Maleraju, 2013.

Radiosynthesis for Imaging Applications

  • Dollé et al. (2008) discussed the radiosynthesis of [18F]PBR111, a compound within the same chemical family, for imaging the translocator protein (18 kDa) with positron emission tomography (PET), highlighting the importance of these compounds in neuroimaging and the study of neuroinflammatory processes Dollé et al., 2008.

Antitumor Activity

  • Hafez & El-Gazzar (2017) synthesized new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, showing potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma and cervical carcinoma. This suggests the potential of these compounds for developing new anticancer therapies Hafez & El-Gazzar, 2017.

Antimicrobial Activity

  • Kerru et al. (2019) prepared novel thienopyrimidine linked rhodanine derivatives, showing promising antimicrobial activity against various bacterial and fungal strains, indicating the potential of these compounds in addressing antibiotic resistance Kerru et al., 2019.

Herbicidal Activity

  • Wu et al. (2011) designed and synthesized N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, showing good herbicidal activities against dicotyledonous weeds, demonstrating the agricultural applications of these compounds Wu et al., 2011.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2S/c1-8-2-3-9(6-10(8)14)16-12(19)7-20-13-15-5-4-11(18)17-13/h2-6H,7H2,1H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPDVNWPXPPFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
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N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
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N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
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N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
Reactant of Route 5
N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
Reactant of Route 6
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N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

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